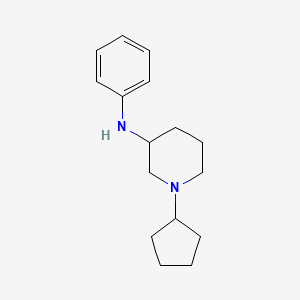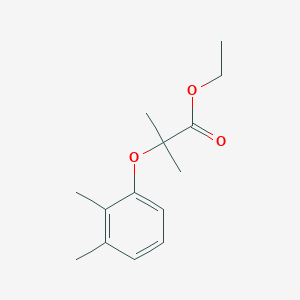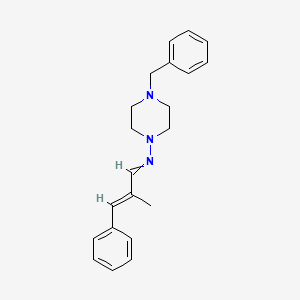![molecular formula C24H21N3O4S B5968610 N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as EAPB0403, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This results in a decrease in pH, which can have various physiological effects. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of carbonic anhydrase, anti-inflammatory and anti-cancer properties. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can have various physiological effects, including changes in blood flow, oxygen delivery, and ion transport. Anti-inflammatory and anti-cancer properties of this compound can be attributed to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is that it exhibits high purity and can be synthesized in high yields. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is that this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, the compound may exhibit different effects in different experimental models, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. One area of research could focus on the development of new synthetic methods to improve the yield and purity of the compound. Another area of research could focus on the development of new analogs of this compound with improved biochemical and physiological properties. Additionally, research could be conducted to further investigate the mechanism of action of this compound and its effects on different physiological systems. Finally, research could be conducted to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including inflammation and cancer.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the reaction of 2-ethoxyaniline with 4-chloro-3-nitrobenzenesulfonamide to form the intermediate product, which is then reacted with 2-ethoxy-4-quinolinecarboxylic acid to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-31-23-10-6-4-8-19(23)22-15-20(18-7-3-5-9-21(18)27-22)24(28)26-16-11-13-17(14-12-16)32(25,29)30/h3-15H,2H2,1H3,(H,26,28)(H2,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVAKYMNOMNWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)
